![molecular formula C10H10F3NO2 B1380706 2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 1484235-53-1](/img/structure/B1380706.png)
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid (MMPPA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular formula of C9H7F3NO2 and a molecular weight of 213.15 g/mol. MMPPA has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Formation of Various Derivatives : The compound reacts with nucleophiles to form acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, such as 4,5-dihydro-1H-pyrroles, 4,5-dihydro-1H-imidazol-5-ones, and 2,3-dihydro-6Himidazo[2,1-b][1,3]thiazol-5-ones (Sokolov & Aksinenko, 2010).
- Luminescent Property Study : Used in synthesizing novel macrocyclic co-crystals with luminescent properties, which have potential applications in crystal engineering (Li et al., 2015).
Crystallography and Structural Analysis
- Hydrogen Bonding Studies : This compound has been synthesized for the study of hydrogen bonding in specific acids, demonstrated through NMR spectroscopy and X-ray crystallography (Dobbin et al., 1993).
Polymer Chemistry
- Protecting Group for Carboxylic Acids : Demonstrated as a good protecting group for methacrylic acid, which can be selectively removed after polymerization either chemically or thermally (Elladiou & Patrickios, 2012).
Organic Synthesis
- Synthesis of Key Intermediates : Used as an intermediate in the synthesis of various organic compounds, including COMT inhibitors (Kiss et al., 2008).
Catalysis
- Catalytic Applications : Involved in the synthesis of N-heterocyclic carbene-PdCl complexes, showing catalytic activities for arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).
properties
IUPAC Name |
2-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h3-5H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILJQCOTHQCJNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)
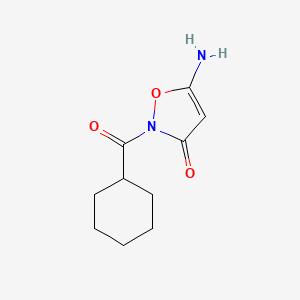
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)
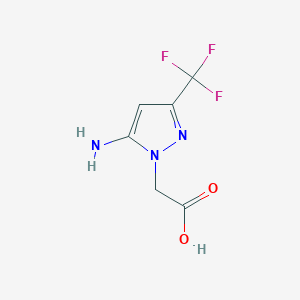
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)
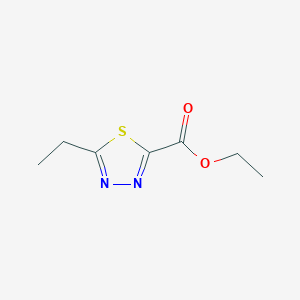
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)
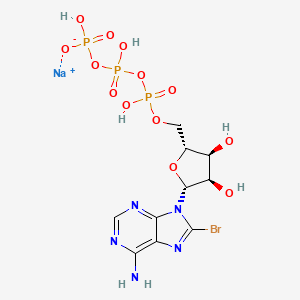
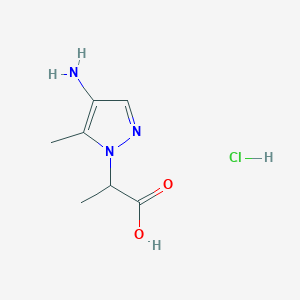
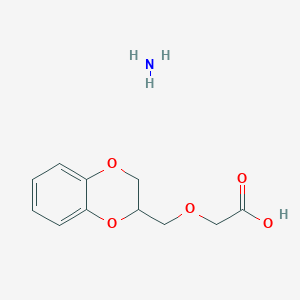

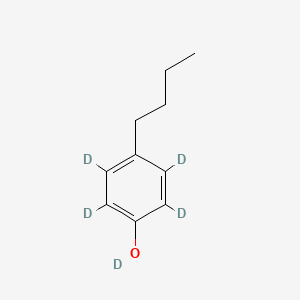
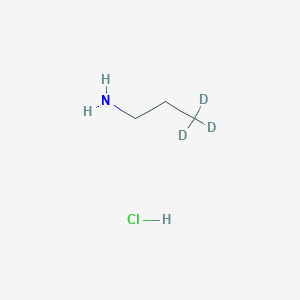
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)